molecular formula C13H14As2O6 B1200851 4-(4-Arsonobenzyl)phenylarsonic acid

4-(4-Arsonobenzyl)phenylarsonic acid

Cat. No.: B1200851
M. Wt: 416.09 g/mol
InChI Key: LONYFCOVHHQLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC48300 is a pharmacologic inhibitor of the protease Taspase1. This enzyme plays a critical role in cancer cell proliferation and apoptosis. Taspase1 cleaves various substrates, including MLL (mixed-lineage leukemia) proteins, TFIIAα-β, and ALF (TFIIA-like factor). NSC48300 specifically targets Taspase1 and has shown promise as a potential therapeutic agent for cancer treatment .

Preparation Methods

The synthetic route for NSC48300 involves the following steps:

    Chemical Synthesis: NSC48300 is synthesized through chemical reactions. The exact synthetic pathway and reaction conditions are proprietary, but it is known to contain an arsenic acid moiety.

    Industrial Production: While industrial production methods are not widely disclosed, NSC48300 can be produced on a larger scale for research and preclinical studies.

Chemical Reactions Analysis

NSC48300 undergoes specific types of reactions:

Scientific Research Applications

    Cancer Research: As a Taspase1 inhibitor, NSC48300 holds promise for cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth.

    Biological Studies: Researchers use NSC48300 to investigate Taspase1’s role in cellular processes and its impact on gene expression.

Mechanism of Action

NSC48300 exerts its effects by inhibiting Taspase1. The molecular targets and pathways involved are still under investigation. its specificity for Taspase1 suggests a potential therapeutic index with minimal off-target effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14As2O6

Molecular Weight

416.09 g/mol

IUPAC Name

[4-[(4-arsonophenyl)methyl]phenyl]arsonic acid

InChI

InChI=1S/C13H14As2O6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2,(H2,16,17,18)(H2,19,20,21)

InChI Key

LONYFCOVHHQLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O

Synonyms

(4-((4-arsonophenyl)methyl)phenyl)arsonic acid
NSC48300

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.